molecular formula C18H18Cl2N6 B2541655 4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine CAS No. 1027619-77-7

4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine

Numéro de catalogue B2541655
Numéro CAS: 1027619-77-7
Poids moléculaire: 389.28
Clé InChI: INVJQALBOFMPJQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine is a chemical entity that has been identified as a ligand with affinity for the human dopamine D4 (hD4) receptor. It has been derived from a systematic exploration of structure-activity relationships, targeting improved affinity and selectivity over other dopamine receptors. The compound features a 4-chlorophenyl group attached to a pyrazole ring and a 4-substituted piperidine, which are both considered optimal for the desired activity. The molecule's design allows for modifications, particularly on the lipophilic group attached to the basic nitrogen, with a phenethyl group being identified as optimal. The aromatic heterocycle in the structure can be varied, with isoxazoles and pyrimidines showing improved affinities, and alkylation on this heterocycle can enhance selectivity for D4 over D2 receptors .

Synthesis Analysis

The synthesis of related compounds, such as 4-(4-iodo-1H-pyrazol-1-yl)piperidine, which is a key intermediate in the synthesis of Crizotinib, involves a robust three-step process. This process includes nucleophilic aromatic substitution, hydrogenation, and iodination steps, all of which require careful optimization for successful scale-up. Although the exact synthesis of 4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine is not detailed, similar synthetic strategies involving aromatic substitution and subsequent modifications of the heterocyclic rings could be inferred .

Molecular Structure Analysis

The molecular structure of related pyrazolylpyrimidine ligands has been studied, revealing that these molecules can adopt a bidentate chelating coordination mode. This involves the nitrogen atoms of the pyrazole and pyrimidine rings forming five-membered metallocycles with metals such as copper(II). The structure of 4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine likely allows for similar chelating properties, which could be relevant in its interaction with the D4 receptor .

Chemical Reactions Analysis

The chemical reactions involving the pyrazolylpyrimidine ligands include the formation of copper(II) complexes, which demonstrate the ligand's ability to participate in coordination chemistry. The formation of these complexes involves non-covalent interactions such as lone pair-π, C-H···π, π-π stacking, and C-H···A (A = N, Cl) contacts. These interactions are crucial for the stability and formation of the complex structures. The reactivity of 4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine could also involve similar non-covalent interactions, which may play a role in its binding to the D4 receptor .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-chloro-6-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine are not explicitly provided, the properties of structurally related compounds can offer some insights. For instance, the presence of chloro and pyrazole groups can suggest a certain degree of lipophilicity, which is important for oral bioavailability. The compound's affinity for the D4 receptor and its selectivity profile suggest that it has been optimized for good pharmacokinetic properties, such as oral bioavailability and brain penetration, as seen in compound 36 from the first paper .

Applications De Recherche Scientifique

Hybrid Catalysts in Medicinal Chemistry

Hybrid catalysts have gained attention for their utility in synthesizing complex molecules like pyranopyrimidines, which are precursors for many medicinal and pharmaceutical applications. Research highlights the importance of these catalysts in developing substituted pyrano[2,3-d]pyrimidin derivatives through diverse synthetic pathways, underlining their broader applicability in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Optoelectronic Materials

Quinazolines and pyrimidines, including structures related to the compound , have been explored for their applications in optoelectronic materials. Their incorporation into π-extended conjugated systems demonstrates significant value for the creation of novel materials for use in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors, showcasing their potential beyond pharmaceuticals (Lipunova et al., 2018).

Dopamine D2 Receptor Ligands

Research into dopamine D2 receptor ligands for treating neuropsychiatric disorders indicates that certain arylcycloalkylamines, which share structural features with the compound , are crucial for their high affinity and selectivity. These findings suggest potential applications in treating conditions like schizophrenia, Parkinson's disease, depression, and anxiety, highlighting the importance of these structural motifs in developing new therapeutics (Jůza et al., 2022).

Synthesis of Novel CNS Acting Drugs

The exploration of functional chemical groups for synthesizing compounds with central nervous system (CNS) activity points to the importance of heterocycles, including pyrimidines, in developing drugs for CNS disorders. This research underscores the ongoing search for novel molecules that can serve as lead compounds for CNS therapeutics, highlighting the diverse potential applications of these structural classes (Saganuwan, 2017).

Propriétés

IUPAC Name

4-chloro-6-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N6/c19-13-3-1-11(2-4-13)14-9-15(25-24-14)12-5-7-26(8-6-12)17-10-16(20)22-18(21)23-17/h1-4,9-10,12H,5-8H2,(H,24,25)(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVJQALBOFMPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)C4=CC(=NC(=N4)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.